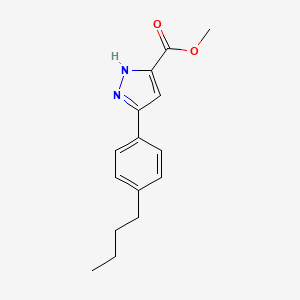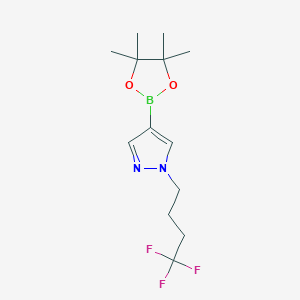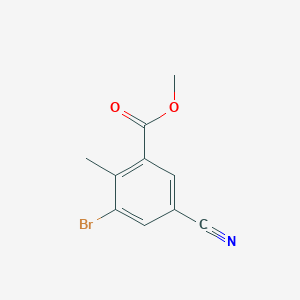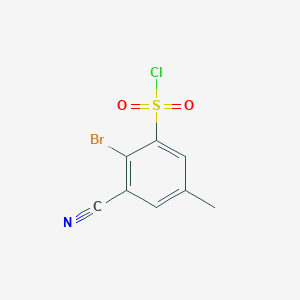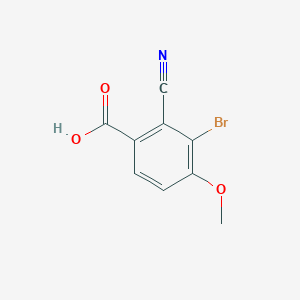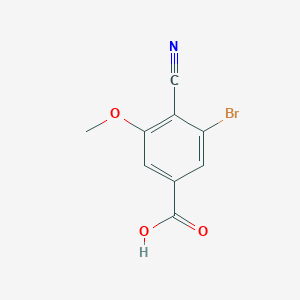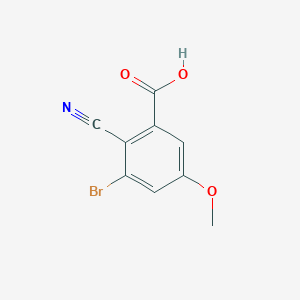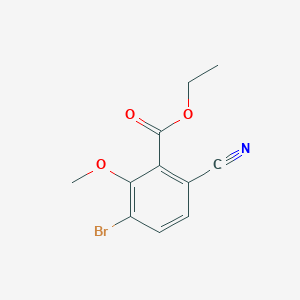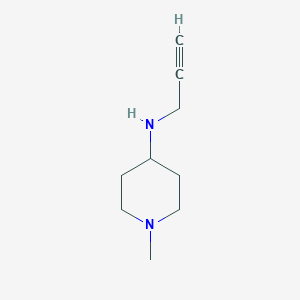
1-メチル-N-(プロプ-2-イン-1-イル)ピペリジン-4-アミン
概要
説明
“1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine” is a chemical compound with the CAS Number: 919836-45-6 . Its IUPAC name is N-(1-methyl-4-piperidinyl)-N-(2-propynyl)amine . It is used as a reactant in the preparation of dianilinopyrimidines as IKK inhibitors for treating inflammation, diabetes, and neoplasm .
Molecular Structure Analysis
The molecular structure of “1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine” can be represented by the InChI Code: 1S/C9H16N2/c1-3-6-10-9-4-7-11(2)8-5-9/h1,9-10H,4-8H2,2H3 . This indicates that the compound has a molecular weight of 152.24 .
Physical and Chemical Properties Analysis
“1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine” is a liquid at room temperature . It has a molecular weight of 152.24 . More specific physical and chemical properties were not found in the search results.
科学的研究の応用
光触媒における光増感
この化合物は、光触媒反応において光増感剤として作用する可能性があります。 光増感剤は、光を吸収し、他の分子にエネルギーまたは電子を移動させることで、光化学反応を開始するために不可欠です .
クロスカップリング反応におけるシンthon
その構造は、有機合成における炭素-炭素結合形成において重要な役割を果たす、薗頭カップリング反応におけるシンthonとして機能する可能性を示唆しています .
生物活性
類似の構造モチーフを共有するインドール誘導体は、その多様な生物活性で知られています。 この化合物は、臨床応用に向けて探索できる薬理学的特性を示す可能性があります .
植物ホルモン研究
関連するインドール化合物は、ホルモンとして植物の成長に関与しています。 この化合物は、植物ホルモン経路とその合成類似体に関する研究に使用できる可能性があります .
相間移動触媒
その構造的特徴から、この化合物は相間移動触媒に関与し、異なる相(例えば、有機相と水相)にある化合物間の反応を促進する可能性があります .
Safety and Hazards
作用機序
Target of Action
The primary target of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine is the enzyme Monoamine Oxidase (MAO) . This enzyme catalyzes the oxidative deamination of a variety of biogenic and xenobiotic amines . It exists as two distinct enzymatic isoforms, MAO-A and MAO-B, based on their substrate and inhibitor specificities .
Mode of Action
1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine: interacts with its targets by inhibiting the action of MAO-A and MAO-B .
Biochemical Pathways
The inhibition of MAO-A and MAO-B by 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine affects the biochemical pathways involving the metabolism of biogenic and xenobiotic amines . This results in the accumulation of these amines, which can have various downstream effects depending on the specific amine involved.
Result of Action
The molecular and cellular effects of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine ’s action include the inhibition of MAO-A and MAO-B, leading to an increase in the levels of biogenic and xenobiotic amines . This can have various effects depending on the specific amine involved. For example, increased levels of certain neurotransmitters could lead to changes in mood or behavior.
生化学分析
Biochemical Properties
1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a cholinesterase and monoamine oxidase dual inhibitor . These interactions are crucial for understanding its potential therapeutic applications and biochemical significance.
Cellular Effects
1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit cholinesterase and monoamine oxidase, which are essential enzymes in neurotransmitter regulation . This inhibition can lead to changes in neurotransmitter levels, affecting cell signaling and function.
Molecular Mechanism
The molecular mechanism of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of cholinesterase and monoamine oxidase, inhibiting their activity . This inhibition prevents the breakdown of neurotransmitters, leading to increased levels of these molecules in the synaptic cleft. Additionally, it may influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of cholinesterase and monoamine oxidase, affecting cellular processes and function.
Dosage Effects in Animal Models
The effects of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine vary with different dosages in animal models. At low doses, it can effectively inhibit cholinesterase and monoamine oxidase without causing significant adverse effects . At high doses, it may lead to toxicity and adverse effects, such as neurotoxicity and behavioral changes. Understanding the dosage effects is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, affecting its overall pharmacokinetics and pharmacodynamics. Understanding its metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine within cells and tissues are critical for its activity and function. It interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence its localization and accumulation in specific tissues, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
1-methyl-N-prop-2-ynylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-3-6-10-9-4-7-11(2)8-5-9/h1,9-10H,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOBAQJEADYYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


